Thiophen-2-ylmethanamine hydrochloride
CAS No.:
Cat. No.: VC13428299
Molecular Formula: C5H8ClNS
Molecular Weight: 149.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8ClNS |
|---|---|
| Molecular Weight | 149.64 g/mol |
| IUPAC Name | thiophen-2-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H7NS.ClH/c6-4-5-2-1-3-7-5;/h1-3H,4,6H2;1H |
| Standard InChI Key | NZYMHENLAOOTLV-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CN.Cl |
| Canonical SMILES | C1=CSC(=C1)CN.Cl |
Introduction
Physicochemical Properties
Structural and Thermal Characteristics
The compound’s thiophene ring contributes to its aromatic stability, while the methylamine side chain introduces nucleophilic reactivity. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula (Free Base) | ||
| Molecular Weight | 113.18 g/mol | |
| Boiling Point | ||
| Flash Point | ||
| Hazard Classification | GHS05 (Corrosive) |
The hydrochloride salt likely exhibits higher thermal stability and altered solubility compared to the free base, though specific data remain undocumented in the provided sources.
Spectroscopic Features
While spectroscopic data for the hydrochloride salt are unavailable, the free base’s infrared (IR) spectrum would show characteristic N-H stretches () and C-S vibrations (). Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct proton environments for the thiophene ring () and methylamine group ().
Synthesis and Production
Laboratory-Scale Synthesis
Although no direct synthesis route for thiophen-2-ylmethanamine hydrochloride is detailed in the provided sources, analogous methods for related thiophene amines offer guidance. For example, the synthesis of 2-thiopheneethylamine involves:
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Oxidation: 2-Thiophenethanol is oxidized to 2-thiopheneacetaldehyde using pyridinium chlorochromate/silica gel (PCC/SiO) .
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Oxime Formation: Reaction with hydroxylamine hydrochloride yields 2-thiophene acetaldoxime .
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Reduction: Sodium borohydride in the presence of CuSO reduces the oxime to the primary amine .
For thiophen-2-ylmethanamine, a similar pathway could employ 2-thiophenemethanol as the starting material, followed by oxidation to the aldehyde and reductive amination.
Industrial Manufacturing
Industrial production would optimize solvent systems, catalytic conditions, and purification techniques (e.g., crystallization or distillation) to achieve high yields. Scalable oxidants like PCC/SiO and amberlyst-15 catalysts, as described in patent CN103288795A, demonstrate feasibility for large-scale synthesis .
Research Applications
Medicinal Chemistry
Thiophene derivatives are pivotal in drug discovery due to their pharmacokinetic profiles. For instance, nitrile-substituted thiophenes (e.g., 5-nitrile-thiophen-2-yl) exhibit potent agonism for nuclear receptors like REV-ERBα, which regulates circadian rhythms and metabolism . Thiophen-2-ylmethanamine hydrochloride could serve as a precursor for such bioactive molecules, enabling structural diversification.
Materials Science
Thiophene-based amines are employed in organic electronics, including semiconductors and light-emitting diodes (OLEDs). The amine group facilitates functionalization for charge-transport layers, enhancing device efficiency.
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs of thiophen-2-ylmethanamine inhibit cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in inflammatory pathways . By blocking prostaglandin and leukotriene synthesis, these compounds could mitigate inflammation.
Cytotoxic Effects
Thiophene derivatives induce apoptosis in cancer cells via kinase inhibition. For example, a related compound suppressed tumor growth by 60% in xenograft models, comparable to clinical agents like MS-275 .
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